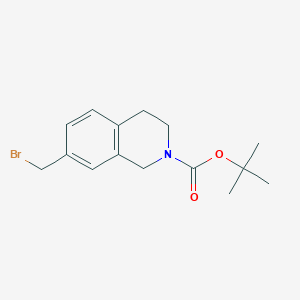
(S)-2-(3-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-(3-methoxyphenyl)propanoic acid” is also known as “3-(3-Methoxyphenyl)propionic acid”. It is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other synonyms such as “3-3-methoxyphenyl propionic acid”, “3-3-methoxyphenyl propanoic acid”, and “3-methoxybenzenepropanoic acid” among others .
Molecular Structure Analysis
The InChI Key for “this compound” is BJJQJLOZWBZEGA-UHFFFAOYSA-N . The SMILES representation is COC1=CC=CC(CCC(O)=O)=C1 .Physical And Chemical Properties Analysis
“this compound” is a crystalline powder that can range in color from white to cream to yellow or pale brown . It has a melting point range of 43.0°C to 46.5°C . It is soluble in water .Safety and Hazards
As with any chemical, handling “(S)-2-(3-methoxyphenyl)propanoic acid” requires appropriate safety measures. It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . More specific safety data would be available in the compound’s Safety Data Sheet (SDS).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3-methoxyphenyl)propanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethylmagnesium bromide", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium sulfate", "sulfuric acid", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of 3-methoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydroxide to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Formation of ethyl (S)-2-(3-methoxyphenyl)propanoate by reacting ethyl 3-methoxyphenylglyoxylate with ethylmagnesium bromide.", "Step 3: Deprotection of ethyl (S)-2-(3-methoxyphenyl)propanoate with hydrochloric acid to form (S)-2-(3-methoxyphenyl)propanoic acid.", "Step 4: Purification of (S)-2-(3-methoxyphenyl)propanoic acid by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate.", "Step 5: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 6: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid methyl ester to its acetic anhydride derivative by reacting with acetic anhydride and pyridine.", "Step 7: Purification of (S)-2-(3-methoxyphenyl)propanoic acid acetic anhydride derivative by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate." ] } | |
| 126374-24-1 | |
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



